2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone
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Overview
Description
2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone is a synthetic compound that combines various functional groups, leading to unique properties. The presence of chloro, oxadiazole, and azaspiro moieties suggests a complex structure, indicative of potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone typically involves multistep processes:
Formation of the Oxadiazole Ring: : Condensation reactions between hydrazides and esters, under dehydrating conditions, often using phosphoryl chloride or polyphosphoric acid as the dehydrating agent.
Spironolactone Formation: : Spironolactone precursors can be synthesized via a combination of spirocyclization and nucleophilic substitution reactions.
Coupling and Chlorination: : The final step involves coupling the oxadiazole and spiro fragments, followed by selective chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Scaling up for industrial production might include optimizing reaction conditions, utilizing continuous flow reactors, and ensuring efficient purification methods to achieve high yield and purity. Solvent recycling and green chemistry principles may be integrated to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Conversion of the methoxymethyl group to an aldehyde or acid.
Reduction: : Hydrogenation of the oxadiazole ring under mild conditions.
Substitution: : The chloro group is a suitable leaving group, allowing nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols.
Major Products Formed
Depending on the reaction type:
Oxidation might lead to carboxylic acids.
Reduction can lead to alcohol derivatives.
Substitution may result in amino derivatives.
Scientific Research Applications
The unique structure of this compound makes it useful across various fields:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Studied for its potential activity as a bioactive molecule, possibly influencing specific enzymes or receptors.
Medicine: : Investigated as a potential pharmaceutical agent due to its diverse functional groups.
Industry: : Used in developing new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action can vary but often involves:
Binding to Enzymes: : The compound may inhibit or activate enzyme functions.
Receptor Interaction: : It could interact with specific cell receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[5-(1,2,4-oxadiazol-3-yl)-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone: : Similar in structure but lacks the methoxymethyl group.
3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl derivatives: : Variations with different substituents.
Highlighting its Uniqueness
The combination of oxadiazole and spirocyclic structures, along with a chloroethanone moiety, makes 2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone unique. Its specific functional groups confer unique reactivity and potential biological activity.
This compound offers a fascinating window into advanced organic chemistry and its applications across various domains. Curious about anything specific?
Properties
IUPAC Name |
2-chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4/c1-18-4-9-14-11(20-15-9)8-3-16(10(17)2-13)5-12(8)6-19-7-12/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBQEFSWLCZUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CN(CC23COC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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